
BMS-1001
Overview
Description
BMS-1001 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction is a crucial immune checkpoint pathway that tumors exploit to evade the immune system. By inhibiting this interaction, this compound can potentially restore the immune system’s ability to recognize and attack cancer cells .
Mechanism of Action
Target of Action
BMS-1001, also known as (2~{R})-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-phenyl]methoxy]-5-methyl-phenyl]methylamino]-3-oxidanyl-propanoic acid, is a potent inhibitor of the PD-1/PD-L1 interaction . The primary targets of this compound are the immune checkpoint proteins PD-1 and PD-L1 .
Mode of Action
This compound binds to human PD-L1 and blocks its interaction with PD-1 . This interaction is crucial for the immune system’s response to cancer cells. By blocking this interaction, this compound can alleviate the inhibitory effect of soluble PD-L1 on the T-cell receptor-mediated activation of T-lymphocytes .
Biochemical Pathways
The PD-1/PD-L1 pathway plays a significant role in the immune system’s ability to fight cancer. Overexpression of PD-L1 in tumor cells induces the PD-1/PD-L1 pathway, which inhibits T cell mediated anti-tumor immune response, thereby facilitating the survival of tumor cells . By inhibiting this pathway, this compound can potentially enhance the body’s immune response against cancer cells .
Result of Action
The primary result of this compound’s action is the alleviation of the inhibitory effect of soluble PD-L1 on the T-cell receptor-mediated activation of T-lymphocytes . This could potentially enhance the immune system’s ability to fight cancer cells.
Biochemical Analysis
Biochemical Properties
BMS-1001 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The crystal structure of this compound indicates that it forms a deep hydrophobic pocket, which may be responsible for its increased potency .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. Its effects on metabolic flux or metabolite levels are currently being studied .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
BMS-1001 is synthesized through a multi-step organic synthesis process. The synthesis involves the formation of several key intermediates, which are then coupled to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
BMS-1001 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
In Vitro Studies
In vitro studies have demonstrated that BMS-1001 effectively inhibits the interaction between PD-L1 and PD-1, leading to restored T-cell activity. For instance, research indicated that this compound and its analog BMS-1166 significantly alleviate the inhibitory effects of soluble and cell surface-associated PD-L1 on T-cell receptor-mediated activation. The compounds were shown to have low cytotoxicity with effective concentrations (EC50) ranging from 33.4 to 40.5 µM, making them suitable candidates for further development as therapeutic agents .
In Vivo Studies
In vivo studies utilizing syngeneic mouse models have further validated the anti-tumor effects of this compound. For example, studies reported that administration of this compound resulted in significant tumor regression in models bearing various types of cancers, including breast and melanoma tumors. These findings suggest that this compound not only restores T-cell function but also translates into tangible anti-tumor efficacy in a living organism .
Case Study 1: Melanoma Treatment
A notable case study involved the use of this compound in a murine model of melanoma. The administration of this compound led to a marked decrease in tumor size compared to control groups. The study also highlighted an increase in the infiltration of activated T-cells within the tumor microenvironment, indicating enhanced immune response facilitated by the compound .
Case Study 2: Breast Cancer
Another relevant study focused on breast cancer models where this compound was administered alongside traditional chemotherapy agents. The combination therapy demonstrated synergistic effects, leading to improved overall survival rates and reduced tumor recurrence compared to chemotherapy alone. This suggests that this compound could be effectively integrated into existing treatment regimens to enhance therapeutic outcomes .
Future Implications
The promising results from both in vitro and in vivo studies position this compound as a potential candidate for clinical trials aimed at developing novel immunotherapeutic strategies. Its ability to restore T-cell function while maintaining low toxicity profiles makes it an attractive option for further exploration in oncology settings.
Summary Table of Findings
Comparison with Similar Compounds
Similar Compounds
BMS-1166: Another small molecule inhibitor of the PD-1/PD-L1 interaction with similar potency and mechanism of action.
Incyte-001: A small molecule inhibitor with a different chemical structure but similar biological activity.
Incyte-011: Another PD-1/PD-L1 inhibitor with distinct structural features and biological properties.
Uniqueness
BMS-1001 is unique due to its high potency and low toxicity compared to other inhibitors. It has shown superior binding activity to PD-L1 and effectively restores T-cell function with minimal side effects. Its chemical structure also allows for better metabolic stability and oral bioavailability .
Biological Activity
BMS-1001 is a small-molecule inhibitor developed by Bristol-Myers Squibb, primarily targeting the PD-1/PD-L1 immune checkpoint pathway. This compound has garnered attention for its potential in enhancing T-cell activation and combating immune exhaustion, particularly in cancer therapy. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and insights from various studies.
This compound functions by binding to PD-L1, effectively blocking its interaction with PD-1. This inhibition is crucial as PD-1/PD-L1 interactions are known to mediate immune suppression in the tumor microenvironment. The binding of this compound to PD-L1 promotes T-cell activation, as demonstrated in various assays.
Key Findings:
- Luciferase Activity : In reporter assays using Jurkat T cells, this compound significantly restored luciferase activity, indicating enhanced T-cell receptor-mediated activation when compared to controls .
- Dose-Dependent Effects : The compound exhibited dose-dependent effects in alleviating the inhibitory impact of soluble PD-L1 (sPD-L1) on T-cell activation, with complete restoration of activation at higher concentrations .
In Vitro Characterization
This compound has been characterized through a series of biochemical and cell-based assays to assess its efficacy and toxicity.
Parameter | This compound |
---|---|
EC50 (T-cell Activation) | 33.4 μM |
Toxicity (Cell Lines) | Low |
Binding Affinity (K_d) | 19 ± 2 nM |
The low toxicity profile of this compound makes it a promising candidate for further development in therapeutic settings .
Structural Insights
Crystallographic studies have provided insights into the structural interactions between this compound and PD-L1. The compound occupies a hydrophobic pocket at the interface of PD-L1 dimers, which is critical for blocking PD-1 binding.
Structural Data:
Data Collection | This compound |
---|---|
Wavelength (Å) | 0.9795 |
Resolution Range (Å) | 46.01–2.01 |
Space Group | P 21 21 21 |
Completeness (%) | 99.8 |
These structural details underscore the potential of this compound as a targeted therapy against tumors that exploit the PD-1/PD-L1 pathway for immune evasion .
Case Studies and Clinical Implications
While most studies have focused on preclinical models, there is growing interest in the clinical implications of this compound. Early-stage clinical trials are exploring its combination with existing therapies like nivolumab (Opdivo), aiming to enhance overall efficacy against various cancers.
Notable Collaborations:
Properties
IUPAC Name |
(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O7/c1-22-13-28(18-37-30(19-38)35(39)40)33(43-20-25-6-3-5-24(14-25)17-36)16-32(22)44-21-27-7-4-8-29(23(27)2)26-9-10-31-34(15-26)42-12-11-41-31/h3-10,13-16,30,37-38H,11-12,18-21H2,1-2H3,(H,39,40)/t30-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNXGZKSIKQKAH-SSEXGKCCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CNC(CO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CN[C@H](CO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does BMS-1001 interact with its target and what are the downstream effects?
A: this compound directly binds to human PD-L1, effectively blocking its interaction with PD-1. [, , ] This inhibition prevents the PD-1/PD-L1 pathway from suppressing T-cell activation, allowing T cells to recognize and attack cancer cells more effectively. [, ] Specifically, this compound has been shown to alleviate the inhibitory effect of both soluble and cell surface-associated PD-L1 on T-cell receptor-mediated activation of T-lymphocytes. []
Q2: What is unique about this compound's mechanism of action compared to other PD-L1 inhibitors?
A: Research suggests that this compound, alongside another BMS compound (BMS-1166), induces dimerization of PD-L1 upon binding. [] Molecular dynamics simulations reveal that a single this compound molecule initially binds to one PD-L1 monomer, subsequently facilitating the recruitment and binding of a second PD-L1 monomer. This dimerization process appears crucial for the antagonistic activity of this compound against PD-L1. []
Q3: How does the structure of this compound contribute to its potency?
A: X-ray crystallography studies of this compound complexed with PD-L1 provide insights into its molecular interactions. [] While specific structural features responsible for increased potency compared to earlier molecules haven't been explicitly described in the provided abstracts, these studies are crucial for understanding the structure-activity relationship and guiding further optimization. []
Q4: What is the current status of this compound in terms of clinical development?
A: Although this compound demonstrates promising in vitro activity, including sub-micromolar EC50 values for blocking the PD-1/PD-L1 interaction, [] it's crucial to note that further research and development are necessary before clinical trials can be initiated. Optimization of the compound's structure is crucial to enhance its activity and advance it towards therapeutic applications. []
Q5: What are the potential advantages of small molecule inhibitors like this compound over existing antibody-based therapies targeting PD-1/PD-L1?
A: While antibody therapies have shown remarkable success in targeting the PD-1/PD-L1 pathway, small molecule inhibitors like this compound offer potential benefits such as oral bioavailability, improved tissue penetration, and potentially lower production costs. [, ] These advantages could broaden the accessibility and feasibility of cancer immunotherapy in the future.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.